molecular formula C8H15NO2 B8689383 N-(2-methylpropyl)-3-oxobutanamide

N-(2-methylpropyl)-3-oxobutanamide

Cat. No.: B8689383
M. Wt: 157.21 g/mol
InChI Key: YGMCNSNOHVPULE-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-3-oxobutanamide is an amide derivative of 3-oxobutanic acid, where the nitrogen atom is substituted with a 2-methylpropyl (isobutyl) group. Its structure comprises a ketone group at the β-position relative to the amide bond, making it a β-ketoamide. This class of compounds is notable for its reactivity in organic synthesis, particularly in condensation and cyclization reactions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(2-methylpropyl)-3-oxobutanamide

InChI

InChI=1S/C8H15NO2/c1-6(2)5-9-8(11)4-7(3)10/h6H,4-5H2,1-3H3,(H,9,11)

InChI Key

YGMCNSNOHVPULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (Compound 7c)

Key Differences :

  • Substituents: The phenyl group at the amide nitrogen and the dithiolane ring fused to the β-ketoamide distinguish this compound.
  • Synthesis : Prepared via α-oxoketene S,S-acetal intermediates under reflux conditions, contrasting with simpler amidation methods likely used for N-(2-methylpropyl)-3-oxobutanamide .
  • Spectroscopy :
    • 1H-NMR : Aromatic protons (δ 7.04–8.08 ppm) and dithiolane protons (δ 3.32–3.52 ppm) are absent in the target compound.
    • 13C-NMR : The carbonyl carbon of the dithiolane (δ 165.16 ppm) and aromatic carbons (δ 122.87–135.55 ppm) highlight structural divergence .
  • Applications : Likely serves as a precursor for heterocyclic synthesis due to the reactive dithiolane group, whereas the simpler isobutyl-substituted analog may prioritize solubility and ease of functionalization.

Methyl 2-Benzoylamino-3-oxobutanoate (Compound 1)

Key Differences :

  • Functional Groups: Features a benzoylamino group at the α-position and an ester (methyl) at the carboxyl terminus instead of an amide.
  • Reactivity: The ester group increases electrophilicity at the carbonyl, favoring nucleophilic attack in condensation reactions (e.g., with aromatic amines to form enamino esters) .
  • Synthesis: Prepared via benzoylation of methyl 3-oxobutanoate, contrasting with the amide bond formation required for this compound.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

  • Backbone : A benzamide (aromatic carbonyl) instead of a β-ketoamide.
  • Directing Groups : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property less relevant to β-ketoamides lacking hydroxyl or aromatic motifs .

Data Table: Structural and Functional Comparison

Compound Substituents/Functional Groups Key Spectral Features (1H-NMR) Synthesis Method Potential Applications
This compound Isobutyl, β-ketoamide δ ~2.3–2.5 (COCH3), δ ~3.0–3.2 (CH2N) Amidation of 3-oxobutanoyl chloride Organic intermediates, ligands
N-(2-Methylphenyl)-3-oxobutanamide [1] 2-Methylphenyl, dithiolane, β-ketoamide δ 7.04–8.08 (aromatic), δ 3.32–3.52 (S-CH2) α-Oxoketene S,S-acetal route Heterocyclic synthesis
Methyl 3-oxobutanoate [5] Methyl ester, β-keto δ 2.47 (COCH3), δ 3.7 (OCH3) Esterification/benzoylation Condensation reactions

Research Implications and Gaps

  • Reactivity: β-Ketoamides like this compound are understudied compared to their ester or aryl-substituted analogs.
  • Synthetic Optimization : Simplified amidation protocols (e.g., using coupling agents like CDI, as in ) could enhance yield and purity compared to traditional acid chloride routes.
  • Regulatory Considerations : Polymers incorporating 3-oxobutanamide derivatives () suggest industrial relevance, but environmental and safety data for this compound remain unaddressed.

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